molecular formula C17H18ClNO3 B594149 1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride CAS No. 1823274-68-5

1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride

Cat. No.: B594149
CAS No.: 1823274-68-5
M. Wt: 319.8 g/mol
InChI Key: VPHHNGQFGIQHOU-UHFFFAOYSA-N
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Description

3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) is a synthetic compound belonging to the substituted cathinone family. It is structurally similar to methylone, a well-known narcotic. This compound is often used in research and forensic applications due to its psychoactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with benzylamine under acidic conditions to form the intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

Scientific Research Applications

3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy, and euphoria. The compound targets monoamine transporters and inhibits their reuptake, resulting in elevated levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) is similar to other substituted cathinones such as:

  • Methylone
  • Ethylone
  • Butylone
  • Eutylone
  • Pentylone

Uniqueness

What sets 3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) apart is its unique structure, which includes a benzyl group attached to the amino methyl group. This structural modification significantly decreases its solubility in aqueous solutions compared to other substituted cathinones .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3.ClH/c1-12(18-10-13-5-3-2-4-6-13)17(19)14-7-8-15-16(9-14)21-11-20-15;/h2-9,12,18H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHHNGQFGIQHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701341945
Record name 3,4-Methylenedioxy-N-benzylcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823274-68-5
Record name 3,4-Methylenedioxy-N-benzylcathinone (hydrochloride)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823274685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Methylenedioxy-N-benzylcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-METHYLENEDIOXY-N-BENZYLCATHINONE (HYDROCHLORIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC23C39YAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride
Reactant of Route 3
1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride
Reactant of Route 6
1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride

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